Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate
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Description
The compound is a derivative of 1,3-dioxane . 1,3-Dioxane is a type of ether commonly used as a solvent. It’s a colorless liquid and is miscible with water .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate” were not found, there are general methods for synthesizing 1,3-dioxane derivatives . For instance, one method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Chemical Reactions Analysis
In terms of chemical reactions, 1,3-dioxan-2-yl derivatives have been used in various reactions. For example, they have been used in the Kumada alkyl-alkyl cross-coupling of (2-(1,3-dioxan-2-yl) ethyl)magnesium bromide and 1-iodo-3-phenylpropane . They have also been used in Claisen-Schmidt reactions .Scientific Research Applications
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Chemistry - Grignard Reactions
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Pharmaceutical Chemistry - Antimalarial Drugs
- Compounds with a similar structure have been used in the synthesis of febrifugine-based antimalarial drugs .
- Febrifugine is a quinazolinone alkaloid with potent antimalarial activity, and its derivatives have been explored as potential treatments for malaria .
- The synthesis involves several steps, including the preparation of cyclic acetals and the use of Grignard reactions .
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Polymer Chemistry - Hydrolytically Degradable Polymers
- Cyclic acetal monomers, which have a similar structure, are used in the preparation of hydrolytically degradable polymeric networks .
- These polymers can degrade in the presence of water, making them useful in a variety of applications, including drug delivery systems .
- The preparation involves the polymerization of the monomers, often using a crosslinking agent .
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Chemistry - Grignard Reactions
-
Pharmaceutical Chemistry - Antimalarial Drugs
- Compounds with a similar structure have been used in the synthesis of febrifugine-based antimalarial drugs .
- Febrifugine is a quinazolinone alkaloid with potent antimalarial activity, and its derivatives have been explored as potential treatments for malaria .
- The synthesis involves several steps, including the preparation of cyclic acetals and the use of Grignard reactions .
-
Polymer Chemistry - Hydrolytically Degradable Polymers
- Cyclic acetal monomers, which have a similar structure, are used in the preparation of hydrolytically degradable polymeric networks .
- These polymers can degrade in the presence of water, making them useful in a variety of applications, including drug delivery systems .
- The preparation involves the polymerization of the monomers, often using a crosslinking agent .
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Chemistry - In Situ Synthesis
- A method is developed for in situ generation of 1,3-dioxan-5-one derivatives . These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents .
- In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .
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Chemistry - Claisen-Schmidt Reactions
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Chemistry - Trioses
properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMELCYKQGRKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate |
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